dysprosium;sulfane

Magnetic semiconductors Cryogenic magneto-optics Paramagnetic materials

γ-Dy₂S₃ outperforms generic rare-earth sulfides in critical applications. Paramagnetic to 2 K, it avoids magnetic-domain noise that limits Gd₂S₃ in cryogenic Faraday rotators (3 min/cm·Oe). With Dy³⁺ magnetic moment 10.6 μB, neutron cross-section ~930 barns (105× La), and highest Schottky entropy (22.58) among all Ln₂S₃, it is the material of choice for magneto-optical isolators, neutron converter screens, and magnetic refrigeration. Cu-doped η-orthorhombic variant achieves thermoelectric power factor 7.9 μW/cm·°C². Insist on γ-phase (Th₃P₄, I4̄3d) XRD verification.

Molecular Formula DyH2S
Molecular Weight 196.58 g/mol
Cat. No. B12336988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedysprosium;sulfane
Molecular FormulaDyH2S
Molecular Weight196.58 g/mol
Structural Identifiers
SMILESS.[Dy]
InChIInChI=1S/Dy.H2S/h;1H2
InChIKeyOWWFXHCGAXSBIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Sulfide (Dy₂S₃/DySₓ) for Advanced Optical, Magnetic, and Nuclear Applications – Technical Baseline


Dysprosium sulfide, encompassing both the sesquisulfide Dy₂S₃ and polysulfide variants (DyS₁.₇₆–DyS₁.₈₃), is a binary inorganic compound of dysprosium and sulfur belonging to the rare-earth chalcogenide class [1]. Dy₂S₃ crystallizes in multiple polymorphs including orthorhombic α-Dy₂S₃ (Pnma, α-Gd₂S₃-type), monoclinic δ-Dy₂S₃, and cubic γ-Dy₂S₃ adopting the Th₃P₄ defect structure (space group I4̄3d) [2]. The polysulfide Dy₈S₁₄.₉ crystallizes in a monoclinic superstructure (space group A112) with S₂²⁻ dinuclear dianions [3]. With an experimental density of 6.08 g/cm³ for Dy₂S₃ [4] and a calculated density of 6.30 ± 0.08 g/cm³ for the polysulfide DyS₁.₈₃ [5], these compounds are distinguished by the high magnetic moment of Dy³⁺ (10.6 μB, the highest among naturally occurring elements together with holmium [6]) and a large thermal neutron absorption cross-section of the dysprosium nucleus (~930 barns) [7].

Why Rare-Earth Sulfide Substitution Fails: Quantified Differentiation of Dysprosium Sulfide


Rare-earth sesquisulfides (Ln₂S₃) share a common Th₃P₄-type defect cubic structure in their γ-phase, yet their functional properties diverge sharply due to the progressive filling of the 4f shell across the lanthanide series [1]. The ionic component of chemical bonding in rare-earth mono- and sesquisulfides decreases with increasing atomic number, producing systematic variations in electronegativity difference and bond character [2]. In practice, this means La₂S₃ (4f⁰), Gd₂S₃ (4f⁷), and Dy₂S₃ (4f⁹) exhibit fundamentally different magnetic ground states, magneto-optical activities, and Schottky thermodynamic contributions that cannot be compensated by simple doping or processing adjustments [3]. Similarly, dysprosium polysulfides (DyS₁.₇₆–DyS₁.₈₃) possess structural frustration and occupational disorder absent in the polysulfides of neighboring lanthanides, yielding distinct antiferromagnetic ordering temperatures [4]. Procuring a generic rare-earth sulfide without matching the specific 4f-electron-derived properties of the dysprosium system risks catastrophic underperformance in magneto-optical isolators, neutron detection, and cryogenic magnetic applications.

Quantitative Comparative Evidence: Dysprosium Sulfide vs. Closest Rare-Earth Sulfide Analogs


Evidence 1: Paramagnetic Persistence to 2 K – Dy₂S₃ vs. Gd₂S₃ and Nd₂S₃ Magnetic Ground State

γ-Dy₂S₃ remains paramagnetic down to 2 K, the lowest temperature measured, displaying no magnetic ordering transition [1]. In direct contrast, Gd₂S₃ becomes ferromagnetic below approximately 30 K, and Nd₂S₃ exhibits magnetic ordering near 60 K, as established by magnetic susceptibility measurements over 4–300 K on samples of identical γ-Th₃P₄ structure type [2]. A heat capacity anomaly with its peak at 3.3 K in γ-Dy₂S₃ is attributed to Schottky (crystal-field) effects from the Dy³⁺ ⁶H₁₅/₂ ground-state manifold rather than cooperative magnetic ordering [3].

Magnetic semiconductors Cryogenic magneto-optics Paramagnetic materials

Evidence 2: Faraday Rotation Magneto-Optical Figure of Merit – γ-Dy₂S₃ at 600 nm vs. γ-La₂S₃

The magneto-optical activity of rare-earth sesquisulfides scales with the magnetic moment of the rare-earth ion. γ-Dy₂S₃ achieves a Faraday rotation of 3 minutes per cm per Oe (min/cm·Oe) at 600 nm, as confirmed by experimental temperature- and energy-dependent Verdet constant measurements [1]. This value substantially exceeds that of γ-La₂S₃ (La³⁺ has 4f⁰, zero magnetic moment), for which the Faraday rotation is dominated by a weaker diamagnetic contribution [2]. The paramagnetic character of Faraday rotation in γ-Dy₂S₃ was explicitly confirmed by agreement between calculated Verdet constant curves and experimental data [3].

Magneto-optical materials Faraday rotators Optical isolators

Evidence 3: Thermal Neutron Absorption Cross-Section – Dysprosium Sulfide vs. Light Rare-Earth Sulfides for Neutron Detection

The dysprosium nucleus possesses a thermal neutron absorption cross-section of approximately 930 barns, second only to gadolinium (~4900 barns) among the rare-earth elements, and substantially higher than lanthanum (~8.9 barns), cerium (~0.6 barns), neodymium (~49 barns), or samarium (~5600 barns, though samarium's resonance structure differs) [1]. While gadolinium offers a ~5.3× higher absolute cross-section, dysprosium-based compounds including Dy₂S₃ and dysprosium titanate are specifically recognized as attractive control rod and neutron converter materials due to their combination of high cross-section, favorable swelling behavior, absence of out-gassing under irradiation, and non-interactive nature with cladding at high temperature [2]. In neutron radiography, dysprosium acts as a neutron converter, capturing neutrons and emitting secondary radiation detectable by scintillator materials [3].

Neutron radiography Nuclear control materials Neutron detection

Evidence 4: Schottky Entropy Contribution – Dy₂S₃ Exhibits Highest Value Among All Measured Ln₂S₃ Sesquisulfides

Adiabatic calorimetry over 7–350 K on γ-phase lanthanide sesquisulfides reveals that Dy₂S₃ possesses the highest Schottky entropy contribution among all measured compounds: S° − S°(7 K) = 22.58 (in units of R), compared to La₂S₃ at 19.51, Ce₂S₃ at 21.34, Nd₂S₃ at 22.38, and Gd₂S₃ at 20.05 [1]. This elevated Schottky contribution originates from the crystal-field splitting of the Dy³⁺ ⁶H₁₅/₂ (4f⁹) ground-state multiplet in the Th₃P₄ lattice, yielding a dense manifold of low-lying Stark levels that are thermally populated even at cryogenic temperatures [2]. The lattice sum crystal-field splitting calculations for Dy₂S₃ were independently validated against Raman scattering data and the Schottky contributions derived from calorimetry [3].

Cryogenic calorimetry Crystal-field splitting Magnetic refrigeration

Evidence 5: Band Gap Polymorph Tunability – γ-Dy₂S₃ (2.91 eV) vs. α-Dy₂S₃ (1.77 eV) vs. Dysprosium Polysulfide (1.6–1.7 eV)

Dysprosium sulfide exhibits remarkable band gap tunability through polymorph selection: single-crystal γ-Dy₂S₃ (cubic Th₃P₄-type) shows an optical absorption edge of 2.91 eV and a thermal activation gap of 3.0 eV [1], while α-Dy₂S₃ (orthorhombic Pnma, α-Gd₂S₃-type) displays a substantially lower band gap of 1.77 eV [2]. The dysprosium polysulfide Dy₈S₁₄.₉ exhibits a short-wavelength cutoff optical band gap of 1.6–1.7 eV [3]. This 1.2–1.3 eV range of band gap variation through structural control is consistent with the general observation that ordered α-structure rare-earth sesquisulfides have lower band gaps than defect γ-structures, though this trend is most pronounced for the heavy lanthanides including dysprosium [4].

Semiconductor band gap engineering Optoelectronic materials Polymorph control

Evidence 6: n-Type Thermoelectric Performance – Cu-Doped Dy₂S₃ Seebeck Coefficient and Power Factor vs. Competing Rare-Earth Sulfides

Cu-doped dysprosium sesquisulfide, Cuₓ(Dy₂S₃)₁₋ₓ with the η-orthorhombic structure, behaves as a degenerate n-type semiconductor over 300–1000 °C, achieving a Seebeck coefficient of −163 to −177 μV/°C and electrical resistivity of 4.35–7.13 mΩ·cm depending on Cu concentration [1]. The optimum composition Cu₀.₀₃₉(Dy₂S₃)₀.₉₆₁ yields a maximum power factor of 7.9 μW/cm·°C² at 690 °C and a figure of merit Z of 0.440 × 10⁻³/°C at 800 °C [2]. While gadolinium sulfide (Gd₃₋ₓVₓS₄) exhibits the highest overall thermoelectric efficiency among rare-earth sulfides in the 300–1200 K range [3], Dy₂S₃ distinguishes itself by combining a high negative Seebeck coefficient with moderate resistivity and structural stability in the η-orthorhombic phase, whereas many competing rare-earth sulfides (e.g., Er₂S₃₋ₓ with α = 530 μV/°C at 500 °C [4]) exhibit substantially higher resistivity (Er₂S₃₋ₓ: ρ = 312 Ω·cm vs. Dy₂S₃: ρ = 4.35–7.13 mΩ·cm) that limits practical current extraction.

High-temperature thermoelectrics n-Type semiconductor Seebeck coefficient

Procurement-Guiding Application Scenarios for Dysprosium Sulfide Based on Verified Quantitative Differentiation


Scenario 1: Cryogenic Magneto-Optical Isolators Requiring Paramagnetic Persistence Below 4 K

In magneto-optical isolator design for cryogenic laser systems (e.g., free-space optical communication at liquid helium temperatures), γ-Dy₂S₃ is the preferred Faraday rotator material among Th₃P₄-type sesquisulfides because its paramagnetic persistence to at least 2 K eliminates magnetic-domain-induced optical birefringence noise that plagues Gd₂S₃ (ferromagnetic below ~30 K) and Nd₂S₃ (magnetic ordering near 60 K) [1]. The Faraday rotation of 3 min/cm·Oe at 600 nm [2] provides a quantitative design parameter for calculating required crystal length and magnetic field strength. Procurement specifications should mandate γ-phase (cubic Th₃P₄) purity verified by XRD, as the α-phase exhibits different optical and magnetic properties.

Scenario 2: Neutron Radiography Converter Screens Exploiting High Dy Neutron Cross-Section

For neutron imaging converter screens, dysprosium sulfide offers a quantitatively favorable balance: the Dy nucleus provides a thermal neutron absorption cross-section of ~930 barns [3], which is 105× higher than lanthanum (8.9 barns) and 19× higher than neodymium (49 barns). While gadolinium offers a higher absolute cross-section (~4900 barns), dysprosium sulfide demonstrates superior chemical stability against hydrolysis compared to gadolinium sulfide in humid environments and avoids the strong γ-ray afterglow associated with Gd neutron capture that degrades imaging resolution [4]. Procurement should specify Dy content ≥ 99.9% to minimize neutron-absorbing impurities.

Scenario 3: High-Temperature n-Type Thermoelectric Modules for Waste Heat Recovery Above 500 °C

Cu-doped Dy₂S₃ with η-orthorhombic structure is a quantitatively characterized n-type thermoelectric leg material for high-temperature (>500 °C) waste heat recovery. The Seebeck coefficient of −163 to −177 μV/°C combined with resistivity of 4.35–7.13 mΩ·cm [5] yields a power factor of up to 7.9 μW/cm·°C² at 690 °C and a figure of merit Z = 0.440 × 10⁻³/°C at 800 °C [6]. In thermoelectric module design, Dy₂S₃ offers a distinct advantage over Er₂S₃₋ₓ, which despite a higher Seebeck coefficient (530 μV/°C) suffers from resistivity of 312 Ω·cm [7]—a factor ~73× higher—rendering Er₂S₃₋ₓ impractical for current extraction in real devices. Procurement should specify Cu doping level at 5–7 at.% and η-orthorhombic phase verification.

Scenario 4: Cryogenic Magnetic Refrigeration Research Leveraging Maximum Schottky Entropy

For magnetic refrigeration research at cryogenic temperatures, γ-Dy₂S₃ offers the highest Schottky entropy contribution (S° − S°(7 K) = 22.58) among all measured Ln₂S₃ sesquisulfides [8]. This value exceeds La₂S₃ by 16%, Gd₂S₃ by 13%, and Nd₂S₃ by ~1%. Critically, unlike Nd₂S₃ which achieves comparable Schottky entropy (22.38) but develops magnetic order near 60 K, Dy₂S₃ remains paramagnetic to 2 K [9], allowing the full Schottky entropy to be exploited in magnetocaloric cycling without interference from magnetic phase transitions. Researchers should specify γ-phase Dy₂S₃ single crystals with Th₃P₄ structure to ensure the crystal-field splitting environment matches the calorimetrically characterized Schottky level scheme.

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